molecular formula C8H7NO3 B13538985 6-Formyl-5-methylnicotinic acid

6-Formyl-5-methylnicotinic acid

Cat. No.: B13538985
M. Wt: 165.15 g/mol
InChI Key: AQIJOUYTTRKWFN-UHFFFAOYSA-N
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Description

6-Formyl-5-methylnicotinic acid is a chemical compound with the molecular formula C8H7NO3. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of a formyl group (-CHO) and a methyl group (-CH3) attached to the pyridine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Formyl-5-methylnicotinic acid typically involves the formylation of 5-methylnicotinic acid. One common method is the Vilsmeier-Haack reaction, which uses N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) as reagents. The reaction proceeds under mild conditions and yields the desired formylated product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process typically includes the purification of the final product through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

6-Formyl-5-methylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: 6-Carboxy-5-methylnicotinic acid.

    Reduction: 6-Hydroxymethyl-5-methylnicotinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Formyl-5-methylnicotinic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Formyl-5-methylnicotinic acid involves its interaction with various molecular targets. The formyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    Nicotinic Acid: A precursor to 6-Formyl-5-methylnicotinic acid, used as a vitamin supplement.

    5-Methylnicotinic Acid: Lacks the formyl group but shares the methyl substitution on the pyridine ring.

    6-Formylnicotinic Acid: Similar structure but without the methyl group.

Uniqueness

This compound is unique due to the presence of both formyl and methyl groups on the pyridine ring

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

6-formyl-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C8H7NO3/c1-5-2-6(8(11)12)3-9-7(5)4-10/h2-4H,1H3,(H,11,12)

InChI Key

AQIJOUYTTRKWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1C=O)C(=O)O

Origin of Product

United States

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